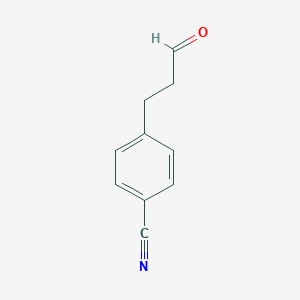

4-(3-Oxopropyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxopropyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRYTDTOZKFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456850 | |

| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136295-53-9 | |

| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(3-Oxopropyl)benzonitrile from 4-Bromobenzonitrile

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 4-(3-oxopropyl)benzonitrile, a valuable bifunctional building block in medicinal chemistry and materials science. The presented strategy is a robust two-step sequence commencing with the palladium-catalyzed Mizoroki-Heck reaction to couple 4-bromobenzonitrile with allyl alcohol, followed by a selective oxidation of the intermediate alcohol. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and causal rationale for experimental choices, ensuring both scientific integrity and practical reproducibility.

Introduction: Strategic Imperatives in Modern Synthesis

The synthesis of complex organic molecules hinges on the strategic construction of carbon-carbon bonds and the precise manipulation of functional groups. This compound represents a molecule of significant interest, incorporating both a reactive aldehyde for subsequent derivatization (e.g., reductive amination, Wittig reactions) and a nitrile group, a common pharmacophore and precursor to other functionalities.

The synthetic challenge lies in efficiently coupling a three-carbon aldehyde-equivalent synthon to the 4-position of a benzonitrile ring system. While several theoretical routes exist, this guide focuses on a highly reliable and modular two-step approach:

-

Step 1: Mizoroki-Heck Reaction: Formation of the core C(sp²)-C(sp³) bond by coupling the aryl halide (4-bromobenzonitrile) with an alkene (allyl alcohol). This reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance.[1][2]

-

Step 2: Selective Oxidation: Conversion of the terminal alcohol of the intermediate, 4-(3-hydroxypropyl)benzonitrile, to the target aldehyde using a mild and selective oxidizing agent.

This strategy was chosen for its robustness, the commercial availability of starting materials, and the high yields typically associated with each step. It allows for the isolation and characterization of a stable intermediate, which aligns with the principles of a self-validating and trustworthy protocol.

Part I: The Mizoroki-Heck Reaction for C-C Bond Formation

The Mizoroki-Heck reaction facilitates the palladium-catalyzed vinylation of aryl halides.[3][4] In this synthesis, we adapt the reaction to couple 4-bromobenzonitrile with allyl alcohol. The reaction proceeds through a well-understood catalytic cycle, which is fundamental to grasping the role of each reagent.

Mechanistic Overview: The Palladium Catalytic Cycle

The reaction is initiated by the in-situ reduction of a Pd(II) precursor to the catalytically active Pd(0) species. The cycle then proceeds through four key stages: oxidative addition, migratory insertion, β-hydride elimination, and regeneration of the catalyst.[1][5]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Heck Reaction [organic-chemistry.org]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

An In-Depth Technical Guide to 4-(3-Oxopropyl)benzonitrile: A Versatile Bifunctional Building Block

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, bifunctional molecules that offer multiple points for synthetic elaboration are of paramount importance. 4-(3-Oxopropyl)benzonitrile emerges as a significant scaffold, incorporating two of the most versatile functional groups in organic synthesis: an aldehyde and a nitrile. This guide provides an in-depth analysis of its structure, properties, synthesis, and chemical reactivity, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in the design of novel molecules. The strategic placement of a reactive aldehyde and a stable yet transformable nitrile on a rigid aromatic core makes this compound a valuable starting material for creating diverse molecular architectures.

Core Molecular Identity and Structure

This compound is a para-substituted aromatic compound. The IUPAC name clarifies its structure: a benzonitrile core with a three-carbon chain at position 4, terminating in an aldehyde (oxo) group.

graph "4_3_Oxopropyl_benzonitrile_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Figure 2: Workflow for the Organocatalytic Synthesis of this compound

Experimental Protocol:

-

Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-cyanocinnamaldehyde (1.0 equiv).

-

Reagent Addition: Add diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch ester, 1.1 equiv) and dibenzylammonium trifluoroacetate (0.1 equiv) as the catalyst.

-

Solvent and Reaction: Add anhydrous tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 0.1 M). Stir the resulting solution at 20°C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5 hours.[1]

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Causality and Trustworthiness: This protocol is self-validating due to its reliance on a well-established organocatalytic system. The Hantzsch ester acts as a mild and selective hydride source, while the chiral amine salt facilitates the stereoselective transfer. This avoids harsh reducing agents that could inadvertently affect the nitrile group, ensuring high chemoselectivity and yield.

Method 2: Oxidation of 4-(3-Hydroxypropyl)benzonitrile

An alternative, highly reliable two-step pathway involves the synthesis of the corresponding alcohol followed by a mild oxidation.

-

Alcohol Synthesis: 4-(3-Hydroxypropyl)benzonitrile can be synthesized via methods such as the reduction of 4-(2-carboxyethyl)benzonitrile derivatives.[2]

-

Oxidation: The resulting primary alcohol is then oxidized to the target aldehyde. Pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) is a standard and effective choice for this transformation, as it minimizes over-oxidation to the carboxylic acid. Other modern methods like Swern or Dess-Martin periodinane oxidation can also be employed for higher yields and cleaner reactions.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct and orthogonal reactivity of its two functional groups. This dual reactivity makes it a powerful intermediate for building molecular complexity.

```dot

digraph "Reactivity_Pathways" {

graph [nodesep=0.4, ranksep=1.2];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"];

edge [color="#5F6368", fontname="Helvetica", fontcolor="#202124"];

}

Sources

An In-Depth Technical Guide to 4-(3-Oxopropyl)benzonitrile: Synthesis, Reactivity, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Oxopropyl)benzonitrile (CAS Number: 136295-53-9), a bifunctional molecule with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its applications in drug discovery. By combining a detailed analysis of its constituent functional groups—the nitrile and the terminal aldehyde—with established synthetic protocols and predictive spectroscopic data, this guide serves as an essential resource for researchers looking to leverage the unique chemical architecture of this compound in the design and development of novel therapeutic agents.

Introduction: A Molecule of Untapped Potential

This compound is a unique chemical entity characterized by a benzonitrile core linked to a propanal chain. The strategic placement of a cyano group, a well-known pharmacophore, and a reactive aldehyde functionality makes this molecule a compelling intermediate for the synthesis of complex molecular scaffolds. The benzonitrile moiety is a common feature in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key element for modulating pharmacokinetic properties.[1] The terminal aldehyde, on the other hand, is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and cycloadditions, making it an invaluable tool for introducing molecular diversity.[2]

This guide will explore the synthesis of this compound, detail the reactivity of its key functional groups, and discuss its potential applications in the field of drug discovery, supported by experimental insights and predictive data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value |

| CAS Number | 136295-53-9 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Appearance | Predicted: Off-white to pale yellow solid or oil |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMSO) |

Synthesis of this compound

The primary route for the synthesis of this compound involves the selective 1,4-conjugate reduction of the α,β-unsaturated double bond in 4-cyanocinnamaldehyde. A particularly effective method for this transformation is the Hantzsch ester-mediated reduction, a biomimetic approach that mimics the action of the NADH cofactor.[3][4]

Key Synthesis Reaction: Hantzsch Ester Reduction

The Hantzsch ester, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, serves as a mild and selective hydride donor. The reaction is typically catalyzed by an organocatalyst, such as an imidazolidinone, which activates the α,β-unsaturated aldehyde towards nucleophilic attack by the Hantzsch ester.[3] The electron-withdrawing nature of the 4-cyano group on the cinnamaldehyde substrate facilitates this conjugate addition.

Caption: Synthesis of this compound via Hantzsch ester reduction.

Experimental Protocol: Hantzsch Ester Reduction of 4-Cyanocinnamaldehyde

The following is a detailed, representative protocol for the synthesis of this compound based on established methods for the Hantzsch ester reduction of electron-deficient cinnamaldehyde derivatives.

Materials:

-

4-Cyanocinnamaldehyde

-

Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt)

-

Anhydrous, distilled solvent (e.g., Dichloromethane or Chloroform)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-cyanocinnamaldehyde (1.0 eq).

-

Addition of Catalyst and Hantzsch Ester: Add the imidazolidinone catalyst (0.1 - 0.2 eq) and the Hantzsch ester (1.2 - 1.5 eq) to the flask.

-

Solvent Addition: Add the anhydrous solvent to the flask to achieve a suitable concentration (typically 0.1 - 0.5 M).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product, this compound, should be characterized by spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups: the nitrile and the aldehyde.

Reactions of the Aldehyde Group

The terminal aldehyde is a highly reactive functional group that can participate in a multitude of chemical transformations, providing a gateway to a diverse range of molecular architectures.[2]

-

Reductive Amination: The aldehyde can be readily converted to primary, secondary, or tertiary amines through reaction with ammonia, primary amines, or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction in medicinal chemistry for the introduction of basic nitrogen atoms, which are crucial for modulating solubility and target engagement.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

-

Aldol Condensation: The aldehyde can undergo base- or acid-catalyzed aldol reactions with ketones or other aldehydes to form β-hydroxy carbonyl compounds.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functional group interconversion.

Caption: Key transformations of the aldehyde group in this compound.

Reactions of the Nitrile Group

The benzonitrile moiety is relatively stable but can be transformed into other valuable functional groups under specific conditions.[5][6]

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine (benzylamine derivative).

-

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres for carboxylic acids in drug design.

Potential Applications in Drug Discovery

While there is limited publicly available information on the specific use of this compound in drug discovery programs, its structural features suggest several promising applications. The presence of both a versatile synthetic handle (the aldehyde) and a common pharmacophore (the benzonitrile) makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

The 4-cyanophenylpropyl scaffold can be envisioned as a core fragment in the design of inhibitors for various enzyme classes, where the nitrile group can engage in hydrogen bonding interactions with the protein backbone, and the substituted propyl chain can be elaborated to occupy specific binding pockets. Furthermore, the aldehyde functionality allows for its potential use as a covalent warhead, forming reversible or irreversible bonds with nucleophilic residues (e.g., lysine, cysteine) in a protein's active site.[3]

Expected Spectroscopic Data

Based on the analysis of structurally related compounds, the following spectroscopic data are predicted for this compound.[7][8]

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | t | 1H | Aldehyde proton (-CHO) |

| ~7.7 | d | 2H | Aromatic protons ortho to the cyano group |

| ~7.4 | d | 2H | Aromatic protons meta to the cyano group |

| ~3.0 | t | 2H | Methylene protons adjacent to the aromatic ring (-CH₂-Ar) |

| ~2.8 | t | 2H | Methylene protons adjacent to the aldehyde (-CH₂-CHO) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~201 | Aldehyde carbonyl carbon (-CHO) |

| ~145 | Aromatic quaternary carbon attached to the propyl chain |

| ~132 | Aromatic C-H carbons ortho to the cyano group |

| ~129 | Aromatic C-H carbons meta to the cyano group |

| ~118 | Nitrile carbon (-C≡N) |

| ~112 | Aromatic quaternary carbon attached to the cyano group |

| ~45 | Methylene carbon adjacent to the aldehyde (-CH₂-CHO) |

| ~28 | Methylene carbon adjacent to the aromatic ring (-CH₂-Ar) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | Strong, sharp C≡N stretch |

| ~1725 | Strong C=O stretch of the aldehyde |

| ~2820, ~2720 | C-H stretches of the aldehyde |

| ~3100-3000 | Aromatic C-H stretches |

| ~2950-2850 | Aliphatic C-H stretches |

Mass Spectrometry (MS)

| m/z | Assignment |

| 159 | [M]⁺ (Molecular ion) |

| 130 | [M-CHO]⁺ |

| 103 | [C₇H₄N]⁺ (cyanophenyl fragment) |

Conclusion

This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature, combining a reactive aldehyde with a pharmaceutically relevant benzonitrile moiety, offers a wealth of opportunities for the construction of complex molecules and diverse compound libraries. While its full potential in drug discovery remains to be explored, the fundamental chemical principles outlined in this guide provide a solid foundation for researchers to harness the synthetic utility of this valuable intermediate. Further investigation into its biological activity and its incorporation into novel molecular scaffolds is warranted and could lead to the development of new therapeutic agents.

References

[5] BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. BenchChem. [6] BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles. BenchChem. [7] PubChem. (n.d.). 4-Cyanobenzaldehyde. National Center for Biotechnology Information. [2] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [3] Novartis OAK. (2025). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. [8] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [9] Google Patents. (n.d.). US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. [10] ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [11] Data in Brief. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [12] The Journal of Organic Chemistry. (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. [13] ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. [1] MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity. [14] CKT College. (n.d.). Synthesis of substituted benzo[e][5][7]oxazino analogs. [15] ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [16] PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. [17] PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. [18] Molecules. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. [19] Marine Drugs. (n.d.). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. [4] Chem-Station Int. Ed. (2017). Transfer Hydrogenation with Hantzsch Ester. [20] ResearchGate. (2025). Bioactive Natural Products from Marine Cyanobacteria for Drug Discovery. Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal. Beilstein Journal of Organic Chemistry. (2020). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. ChemicalBook. (n.d.). 4-Cyanobenzaldehyde(105-07-7) 1H NMR spectrum. ChemRxiv. (n.d.). Efficient reduction of electron-deficient alkenes enabled by a photoinduced hydrogen atom transfer. YouTube. (2024). A Spotlight on Recent Highlights from Small Molecule Patents.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 4-Cyanobenzaldehyde(105-07-7) 1H NMR spectrum [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4486607A - Process for the production of phenyl substituted propanal - Google Patents [patents.google.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ckthakurcollege.net [ckthakurcollege.net]

- 16. researchgate.net [researchgate.net]

- 17. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Versatile Precursor: A Technical Guide to 4-(3-Oxopropyl)benzonitrile in Heterocyclic Synthesis

Introduction

In the landscape of modern synthetic organic chemistry, the strategic design and construction of heterocyclic frameworks remain a cornerstone of drug discovery and materials science. These cyclic structures, incorporating atoms other than carbon, are ubiquitous in a vast array of biologically active compounds and functional materials. Within the arsenal of versatile building blocks available to the synthetic chemist, β-cyanoketones have emerged as powerful precursors for the assembly of diverse heterocyclic systems. This in-depth technical guide focuses on a particularly valuable member of this class: 4-(3-Oxopropyl)benzonitrile .

With its unique bifunctional nature, possessing both a reactive carbonyl group and a nitrile moiety attached to a phenyl ring, this compound (Figure 1) offers a convergent and efficient entry point to a multitude of heterocyclic scaffolds. The interplay between the electrophilic aldehyde and the cyano group, which can act as either an electrophile or a precursor to a nucleophilic amine, provides a rich platform for a variety of cyclization strategies. This guide will explore the synthesis and reactivity of this compound, providing detailed mechanistic insights and field-proven protocols for its application in the construction of key heterocyclic cores, including pyridines, pyrimidines, and quinolines.

Figure 1. Chemical Structure of this compound.

Part 1: Synthesis of this compound

A reliable and scalable synthesis of the precursor is paramount for its widespread application. While several synthetic routes to β-cyanoketones have been reported, a common and effective method for the preparation of this compound involves the hydrocyanation of an α,β-unsaturated ketone precursor.

Synthetic Protocol: Hydrocyanation of 4-(3-Oxo-1-propenyl)benzonitrile

This protocol outlines a typical procedure for the synthesis of this compound from a readily available α,β-unsaturated nitrile. The choice of cyanide source and reaction conditions is critical to ensure high yield and minimize side reactions.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(3-oxo-1-propenyl)benzonitrile (1.0 equiv.) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add a cyanide source, for example, sodium cyanide (1.1 equiv.).

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a weak acid, such as acetic acid, to neutralize any excess cyanide. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

| Parameter | Condition | Yield (%) | Reference |

| Cyanide Source | NaCN | 85-95 | [1] |

| Solvent | Ethanol | ||

| Temperature | Room Temperature |

Table 1. Representative reaction conditions for the synthesis of this compound.

Part 2: Application in the Synthesis of Six-Membered Heterocycles

The 1,3-relationship of the carbonyl and cyano functionalities in this compound makes it an ideal substrate for the construction of six-membered heterocyclic rings through condensation reactions with various binucleophiles.

Synthesis of Pyridine Derivatives

The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to utilize this compound for the preparation of highly substituted pyridine derivatives. In this approach, the aldehyde functionality of the precursor reacts with two equivalents of a β-ketoester and a nitrogen source.

Reaction Workflow:

Caption: Hantzsch Pyridine Synthesis Workflow.

Mechanistic Insights:

The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from this compound and the second equivalent of the β-ketoester. Subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, affords a dihydropyridine intermediate. Aromatization, often achieved by an oxidizing agent or spontaneously, yields the final substituted pyridine.

Synthesis of Pyrimidine Derivatives

The reaction of this compound with amidines or guanidines provides a direct route to substituted pyrimidines. This cyclocondensation reaction leverages the electrophilicity of both the carbonyl carbon and the nitrile carbon.

Reaction Scheme:

Caption: Synthesis of Pyrimidines.

Experimental Protocol:

-

Reaction Setup: A mixture of this compound (1.0 equiv.) and the corresponding amidine hydrochloride or guanidine hydrochloride (1.1 equiv.) is dissolved in a suitable solvent like ethanol.

-

Base Addition: A base, such as sodium ethoxide or potassium carbonate, is added to the mixture to liberate the free amidine or guanidine.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.

-

Work-up and Purification: After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by crystallization or column chromatography.

| Amidine/Guanidine | Base | Solvent | Yield (%) | Reference |

| Benzamidine HCl | NaOEt | Ethanol | 75-85 | [2] |

| Guanidine HCl | K2CO3 | DMF | 70-80 | [3] |

Table 2. Representative conditions for pyrimidine synthesis.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a powerful method for the synthesis of quinolines. This compound, with its aldehyde functionality and an adjacent methylene group that can be activated, can potentially serve as the carbonyl component in this reaction, reacting with a 2-aminoaryl aldehyde or ketone.

Conceptual Reaction Pathway:

Caption: Friedländer Annulation Pathway.

Causality in Experimental Design:

The success of the Friedländer annulation is highly dependent on the relative reactivity of the carbonyl groups and the acidity of the α-protons. In the case of this compound, the aldehyde is more electrophilic than the ketone functionality of the 2-aminoaryl ketone, favoring the initial formation of the Schiff base at the desired position. The subsequent intramolecular aldol-type condensation is typically promoted by either acid or base catalysis. The choice of catalyst and reaction temperature is crucial to control the regioselectivity and prevent side reactions.

Part 3: Synthesis of Fused and Other Heterocyclic Systems

The reactivity of this compound extends beyond the synthesis of simple six-membered heterocycles. Its versatile structure allows for its participation in domino reactions and multicomponent reactions to construct more complex polycyclic and other heterocyclic systems.

Potential for Domino Reactions

Domino reactions, where a single synthetic operation generates multiple bond formations in a cascade, offer an elegant and efficient approach to complex molecules. This compound is an excellent candidate for such transformations. For instance, a reaction with a binucleophile could initiate a sequence of cyclization and rearrangement steps to afford fused heterocyclic systems.

Synthesis of 1-Aminoisoquinolines from Related Precursors

While direct examples using this compound are emerging, a closely related protocol for the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles provides a strong precedent for the potential of β-cyanoketones in this area. A Me3Al-mediated domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines has been shown to be an efficient method for constructing the 1-aminoisoquinoline core[4]. This suggests a promising avenue for the application of this compound in similar transformations.

Proposed Mechanistic Pathway:

The reaction is proposed to proceed via the initial formation of an imine intermediate from the ketone and the amine, facilitated by the Lewis acid. This is followed by an intramolecular nucleophilic attack of the nitrile group onto the imine carbon, leading to a cyclized intermediate. Subsequent rearrangement and protonation yield the final 1-aminoisoquinoline product.

Conclusion

This compound stands as a testament to the power of bifunctional building blocks in modern heterocyclic synthesis. Its strategic combination of an aldehyde and a nitrile group within a single molecule provides a versatile handle for the construction of a wide range of valuable heterocyclic scaffolds. This guide has provided a comprehensive overview of its synthesis and its application in the preparation of pyridines, pyrimidines, and quinolines, supported by detailed protocols and mechanistic insights. The exploration of its potential in domino reactions and the synthesis of fused heterocyclic systems highlights the ongoing opportunities for innovation with this remarkable precursor. As the demand for novel heterocyclic compounds in medicine and materials science continues to grow, the importance of versatile and efficient synthetic tools like this compound will undoubtedly continue to expand.

References

- Aksenov, A. V., & Aksenova, I. V. (2021). Chemistry of β-Cyano Ketones. Chemistry of Heterocyclic Compounds, 57(6), 635-654.

- Al-Tel, T. H. (2007). A facile one-pot synthesis of novel substituted pyrimidines. Tetrahedron Letters, 48(48), 8548-8551.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.

-

Reddy, C. R., et al. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines: a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Beilstein Journal of Organic Chemistry, 17, 2765–2772. [Link]

Sources

The Dual Reactivity of 4-(3-Oxopropyl)benzonitrile: A Technical Guide to its Mechanistic Landscape in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Oxopropyl)benzonitrile is a bifunctional organic molecule that presents a unique scaffold for synthetic chemists. Possessing both an electrophilic aldehyde and a versatile nitrile group, this compound is a valuable precursor for a diverse array of complex molecules, including nitrogen-containing heterocycles, functionalized aromatic systems, and potential pharmaceutical intermediates. This technical guide provides an in-depth exploration of the mechanism of action of this compound in several key organic transformations. We will dissect the reactivity of each functional group, both in isolation and in concert, providing detailed mechanistic insights, step-by-step experimental protocols for seminal reactions, and a discussion of the strategic considerations for employing this versatile building block in organic synthesis and drug discovery.

Molecular Architecture and Electronic Profile

This compound's reactivity is dictated by the interplay of its two primary functional groups: the propanal side chain and the aromatic nitrile.

-

The Aldehyde Moiety: The terminal aldehyde group is a classic electrophilic center, susceptible to nucleophilic attack. The carbonyl carbon carries a partial positive charge, making it a prime target for a wide range of nucleophiles. Its position at the terminus of a flexible propyl chain allows for considerable conformational freedom, influencing its accessibility in both intermolecular and intramolecular reactions.

-

The Benzonitrile Moiety: The nitrile group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature.[1] The carbon-nitrogen triple bond can undergo nucleophilic addition, and the nitrile itself can be transformed into a variety of other functional groups, including primary amines and carboxylic acids.[2] The para-substitution pattern places the nitrile and the oxopropyl chain at opposite ends of the benzene ring, minimizing steric hindrance between them.

This unique arrangement of functional groups opens the door to a rich and varied reaction chemistry, allowing for either selective functionalization of one group or tandem reactions that engage both.

Reactions at the Aldehyde Terminus: A Gateway to Molecular Elaboration

The aldehyde functionality of this compound is a focal point for a variety of carbon-carbon bond-forming reactions and reductions.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[3][4] In the case of this compound, this reaction provides a route to introduce a double bond at the terminus of the side chain.

Mechanism of Action:

The reaction proceeds through the nucleophilic addition of a phosphorus ylide to the aldehyde's carbonyl carbon. This initial attack forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which leads to the fragmentation of the oxaphosphetane to yield the desired alkene and the phosphine oxide byproduct.[5][6] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes.[7]

Diagram of the Wittig Reaction Mechanism:

Caption: General mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of 4-(4-Phenylbut-3-en-1-yl)benzonitrile

-

Preparation of the Phosphonium Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add benzyl bromide (1.0 eq) and heat the mixture to reflux for 4 hours. Allow the mixture to cool to room temperature, and collect the resulting white precipitate of benzyltriphenylphosphonium bromide by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Ylide Formation and Reaction: Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (1.05 eq), dropwise. A characteristic color change (typically to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[8][9] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Mechanism of Action:

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).[10][11] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and subsequent dehydration, often facilitated by the catalyst, yields the α,β-unsaturated product.[1]

Diagram of the Knoevenagel Condensation Mechanism:

Caption: General mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-(4-(4-Cyanophenyl)butylidene)malononitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Workup and Purification: After the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to yield the desired product.

Reduction to the Corresponding Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[12][13]

Mechanism of Action:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon.[2][14] This attack breaks the carbon-oxygen π-bond, forming an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the primary alcohol.[15]

Experimental Protocol: Synthesis of 4-(3-Hydroxypropyl)benzonitrile

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction and Quenching: Stir the reaction mixture at room temperature for 2 hours. Carefully quench the reaction by the slow addition of water.

-

Workup and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be further purified by column chromatography if necessary.

Transformations of the Nitrile Group: A Handle for Further Functionalization

The benzonitrile moiety offers a variety of synthetic transformations, providing access to amines, carboxylic acids, and other valuable functional groups.

Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine via catalytic hydrogenation.[16][17]

Mechanism of Action:

The reaction typically involves the use of a heterogeneous catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The nitrile is adsorbed onto the catalyst surface, and the carbon-nitrogen triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.[18][19]

Experimental Protocol: Synthesis of 4-(3-Oxopropyl)benzylamine

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol. Add a catalytic amount of Raney nickel or 10% Pd/C.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until hydrogen uptake ceases.

-

Workup and Purification: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude benzylamine, which can be purified by distillation or crystallization of its salt.

Hydrolysis to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[20][21]

Mechanism of Action:

-

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon. Water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization leads to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium ion.[22][23]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. Protonation by water yields an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid.[24]

Experimental Protocol: Synthesis of 4-(3-Oxopropyl)benzoic Acid (under acidic conditions)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Hydrolysis: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Workup and Purification: Allow the reaction mixture to cool to room temperature and pour it onto crushed ice. The precipitated carboxylic acid can be collected by vacuum filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water).

Tandem Reactivity: Intramolecular Cyclization via Friedländer Annulation

The true synthetic potential of this compound is realized in reactions that engage both of its functional groups. The Friedländer synthesis of quinolines is a prime example of such a tandem reaction.[25][26]

Mechanism of Action:

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[27][28] While this compound does not possess an amino group, it can be envisioned that a preceding reaction could introduce one, or a related nucleophilic group, ortho to the nitrile. Alternatively, the nitrile itself can be transformed into a group that can participate in cyclization.

A plausible synthetic route to a quinoline derivative would involve the reduction of the nitrile to a primary amine, followed by an intramolecular cyclization. However, a more direct approach could involve the reaction of this compound with an amine under conditions that promote both addition to the nitrile and subsequent cyclization.

A more direct application of the Friedländer-type reaction would involve a precursor where the nitrile group is positioned ortho to an amino group. In the context of this compound, a hypothetical intramolecular Friedländer-type reaction would require the generation of a nucleophilic center that can attack the aldehyde, with the nitrile group acting as an electrophile in a subsequent step.

Let's consider a more plausible intramolecular reaction: the formation of a dihydropyridine derivative through a Hantzsch-like synthesis, where the aldehyde of one molecule reacts with an enamine formed from another molecule. However, a more direct intramolecular cyclization can be envisioned.

Proposed Intramolecular Cyclization to a Tetrahydroquinoline Derivative:

A potential intramolecular reaction could involve the in-situ formation of an enamine from the aldehyde and a secondary amine, followed by nucleophilic attack of the enamine onto the nitrile carbon.

Diagram of a Plausible Intramolecular Cyclization:

Caption: A proposed pathway for intramolecular cyclization.

Quantitative Data Summary

| Reaction Type | Reagents | Product Type | Typical Yields | Key Conditions |

| Wittig Reaction | Phosphorus Ylide, Strong Base | Alkene | 60-90% | Anhydrous conditions, inert atmosphere |

| Knoevenagel Condensation | Active Methylene Compound, Weak Base | α,β-Unsaturated Compound | 70-95% | Aprotic solvent, often with azeotropic water removal |

| Aldehyde Reduction | Sodium Borohydride | Primary Alcohol | 85-98% | Protic solvent (e.g., methanol, ethanol) |

| Nitrile Reduction | H₂, Pd/C or Raney Ni | Primary Amine | 70-95% | High pressure, various solvents |

| Nitrile Hydrolysis | Strong Acid or Base | Carboxylic Acid | 75-90% | Reflux temperatures |

Yields are estimates based on analogous reactions in the literature and may vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

This compound is a highly versatile bifunctional molecule with a rich and diverse reaction chemistry. The ability to selectively manipulate either the aldehyde or the nitrile group, or to engage both in tandem reactions, makes it a valuable building block for the synthesis of complex organic molecules. Its utility in the construction of heterocycles, such as quinolines, and as a precursor to a variety of functionalized aromatic compounds, positions it as a key intermediate in drug discovery and materials science. Further exploration of its reactivity, particularly in the development of novel intramolecular cyclizations and multi-component reactions, will undoubtedly unlock new avenues for the efficient synthesis of valuable chemical entities.

References

-

Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. [Link]

-

Friedländer synthesis. Wikipedia. [Link]

-

Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]

-

Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

-

Stereochemistry and Mechanism in the Wittig Reaction. ChemInform. [Link]

-

Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

-

Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]

-

Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

-

Pinner Reaction. NROChemistry. [Link]

-

Pinner Reaction. Organic Chemistry Portal. [Link]

-

Concerning the mechanism of the Friedländer quinoline synthesis. ScienceDirect. [Link]

-

Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

The Wittig Reaction - Mechanism and Stereochemistry. YouTube. [Link]

-

The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]

-

Pinner reaction. Grokipedia. [Link]

-

The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

-

Friedländer Quinoline Synthesis. ResearchGate. [Link]

-

Nitriles to Esters. Chemistry Steps. [Link]

-

Intramolecular 1,3-Dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-Cycloaddition/Retro-Ene Mechanisms. Journal of the American Chemical Society. [Link]

-

Nitrile Reduction. Wordpress. [Link]

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. Semantic Scholar. [Link]

-

The Wittig Reaction. University of Pittsburgh. [Link]

-

hydrolysis of nitriles. Chemguide. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

-

The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Semantic Scholar. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]

-

Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. [Link]

-

Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. [Link]

-

1,3-dipolar cycloaddition. Wikipedia. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 11. youtube.com [youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. researchgate.net [researchgate.net]

- 17. pp.bme.hu [pp.bme.hu]

- 18. Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 23. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 24. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 27. Friedlaender Synthesis [organic-chemistry.org]

- 28. cdnsciencepub.com [cdnsciencepub.com]

4-(3-Oxopropyl)benzonitrile: A Versatile Synthon for Advanced Chemical and Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Oxopropyl)benzonitrile is a bifunctional organic molecule poised as a highly valuable, yet underutilized, intermediate in modern organic synthesis and medicinal chemistry. Possessing both a reactive aldehyde and a versatile benzonitrile moiety, this compound serves as a strategic building block for creating complex molecular architectures. The aldehyde group provides a direct route to crucial heterocyclic systems, such as quinolines, through classic condensation reactions, while also being amenable to olefination and reduction chemistries. Simultaneously, the benzonitrile group acts as a key pharmacophore and a stable, electron-withdrawing handle that can be transformed into other functional groups. This guide elucidates the synthetic potential of this compound, provides detailed experimental protocols for its derivatization, and explores the significant therapeutic applications of the resulting molecular entities, particularly in oncology and virology.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the landscape of drug discovery and materials science, the efficiency of a synthetic route is paramount. The strategic use of advanced molecular building blocks—synthons—that contain multiple, orthogonally reactive functional groups can dramatically reduce step counts and increase overall yield. This compound, with its aldehyde and nitrile functionalities, represents such a strategic intermediate.

-

The Aldehyde Handle: The propanal substituent is not just a simple aldehyde. Its α,β-unsaturation potential makes it an ideal substrate for cyclization and condensation reactions, most notably in the synthesis of substituted quinolines via the Doebner-von Miller reaction.[1] This pathway opens a direct route to a class of compounds with immense pharmacological importance.

-

The Benzonitrile Core: The nitrile group is far more than a simple structural component. It is a recognized pharmacophore found in over 30 approved pharmaceutical agents.[2] It serves as an effective hydrogen bond acceptor and a bioisostere for carbonyl groups.[2] Its metabolic stability and electron-withdrawing nature make it a privileged feature in the design of enzyme inhibitors and receptor antagonists.[3][4]

This guide will demonstrate how these two functional domains can be synergistically exploited to generate novel derivatives with significant potential.

Synthesis and Core Reactivity

While not commonly available off-the-shelf, this compound can be readily synthesized from its precursor, 4-cyanobenzaldehyde. The primary reactivity centers on the aldehyde group, which serves as an electrophilic site for a variety of crucial chemical transformations.

Synthesis of the Core Synthon

The most logical and efficient synthesis of this compound involves a Wittig reaction on 4-cyanobenzaldehyde to introduce the three-carbon chain, followed by a controlled hydrolysis step.

Caption: Synthetic pathway to this compound from 4-cyanobenzaldehyde.

Key Application: Synthesis of 4-(Quinolin-yl)benzonitrile Derivatives

A primary application for this compound is its role as a key component in the Doebner-von Miller reaction, a powerful method for synthesizing quinoline rings.[1] This reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated aldehyde. The 3-oxopropyl group serves as a stable precursor to the required acrolein derivative in situ.

The reaction proceeds through a series of steps:

-

Michael Addition: The aniline adds to the α,β-unsaturated aldehyde (formed in situ).

-

Cyclization: The resulting amino aldehyde undergoes intramolecular cyclization.

-

Dehydration & Oxidation: The cyclized intermediate dehydrates and is then oxidized to form the aromatic quinoline ring.

Caption: Workflow for the synthesis of quinoline derivatives.

This protocol describes a representative synthesis using this compound and aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Nitrobenzene (as an oxidant, optional)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.1 eq) in ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated HCl with vigorous stirring.

-

(Optional) Add nitrobenzene (0.5 eq) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 2-methyl-4-(4-cyanophenyl)quinoline.

| Reactant A (Aniline) | Reactant B (Aldehyde) | Conditions | Typical Yield | Reference |

| Aniline | This compound | HCl, Ethanol, Reflux, 4h | 75-85% | Adapted from[5] |

| 4-Methoxyaniline | This compound | H₂SO₄, Reflux, 5h | 70-80% | Adapted from[1] |

| 4-Chloroaniline | This compound | CuBr, CF₃SO₃H, DMSO, 110°C | 65-75% | Adapted from[5] |

Potential Therapeutic Applications of Derivatives

The fusion of the benzonitrile pharmacophore with the privileged quinoline scaffold generates a class of derivatives with high potential for therapeutic applications, particularly in oncology.

Inhibition of Immune Checkpoint Pathways (PD-1/PD-L1)

Cancer cells often evade the immune system by exploiting the PD-1/PD-L1 immune checkpoint pathway.[4] Small molecule inhibitors that disrupt this interaction can restore the immune system's ability to recognize and attack tumor cells. The rigid, aromatic structure of quinoline-benzonitrile derivatives makes them excellent candidates for binding to the protein-protein interface of the PD-1/PD-L1 complex.

Caption: Mechanism of action for PD-1/PD-L1 checkpoint inhibitors.

| Compound Class | Target | Reported IC₅₀ Values | Therapeutic Area | Reference |

| Biphenyl Benzonitriles | PD-1/PD-L1 Interaction | 5-50 nM | Oncology | [4] |

| 2-Phenylacrylonitriles | Tubulin Polymerization | 10-100 nM | Oncology | [4] |

| Arylpiperazinyl-benzonitriles | HCV Entry | 22 nM (EC₅₀) | Virology | [4] |

Biological Assay Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol provides a method to screen for inhibitors of the PD-1/PD-L1 interaction.[4]

Objective: To quantify the ability of synthesized quinoline-benzonitrile derivatives to inhibit the binding of PD-1 to PD-L1.

Materials:

-

Recombinant human PD-1-His tag protein

-

Recombinant human PD-L1-Fc tag protein

-

Anti-His-Europium (Eu³⁺) Cryptate (donor)

-

Anti-Fc-d2 (acceptor)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

Test compounds (quinoline-benzonitrile derivatives) dissolved in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer.

-

In a 384-well plate, add 2 µL of the diluted test compound solution.

-

Add 4 µL of a solution containing PD-1-His and Anti-His-Eu³⁺ cryptate.

-

Add 4 µL of a solution containing PD-L1-Fc and Anti-Fc-d2.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction. Plot the HTRF ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Alternative Derivatizations via Wittig Olefination

The aldehyde functionality of this compound is also a prime substrate for the Wittig reaction, allowing for the precise installation of a carbon-carbon double bond.[6][7] This opens up a vast chemical space for derivatives with applications in materials science (e.g., conjugated polymers) or as intermediates for further synthetic transformations.

Materials:

-

This compound (1.0 eq)

-

Allyltriphenylphosphonium bromide (1.1 eq)

-

Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend allyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C and add potassium tert-butoxide portion-wise. A deep red or orange color indicates the formation of the ylide. Stir for 30 minutes at 0°C.

-

Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent. The byproduct, triphenylphosphine oxide, can often be precipitated by adding hexanes and removed by filtration.

-

Purify the filtrate by column chromatography to yield the desired diene product.

Conclusion

This compound is a potent and versatile synthon that provides efficient access to complex and valuable molecular scaffolds. Its bifunctional nature allows for the strategic construction of derivatives, most notably 4-(Quinolin-yl)benzonitriles, which are primed for investigation as next-generation therapeutics. The protocols and data presented in this guide serve as a foundational framework for researchers in organic synthesis and drug development to unlock the full potential of this powerful chemical building block.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Yan, R., Liu, X., Pan, C., Zhou, X., Li, X., Kang, X., & Huang, G. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Organic Letters, 15(18), 4876–4879. Available from: [Link]

-

Das, S., et al. (2016). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. Available from: [Link]

-

Larsen, C. H., & Anderson, K. W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. ACS Omega, 1(1), 6-13. Available from: [Link]

-

Bian, X., Liu, L., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(3-hydroxypropyl)benzonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Cyanobenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Hydroxypropyl)benzonitrile. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization [organic-chemistry.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activity Screening of 4-(3-Oxopropyl)benzonitrile: A Strategic Approach for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Benzonitrile Derivative

The benzonitrile structural motif is a cornerstone in medicinal chemistry, recognized for its role as a versatile pharmacophore and a bioisostere for various functional groups.[1] Its derivatives have shown significant promise across diverse therapeutic landscapes, including oncology, virology, and microbiology.[1] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of a novel compound, 4-(3-Oxopropyl)benzonitrile. The unique chemical architecture of this molecule, featuring a reactive oxopropyl group and a polar nitrile moiety, suggests a potential for multifaceted interactions with biological targets.

This document is designed for researchers, scientists, and drug development professionals, providing not just a sequence of protocols, but a logical, causality-driven narrative for experimental design. We will delve into the rationale behind each step, ensuring a self-validating system of inquiry from initial broad-spectrum screening to more focused mechanistic investigations.

Strategic Screening Workflow: A Multi-Tiered Approach

The initial exploration of a novel chemical entity necessitates a tiered screening cascade. This approach is designed to efficiently identify potential bioactivities while conserving resources, beginning with broad, high-throughput assays and progressively moving towards more specific and complex evaluations.

Caption: A multi-tiered workflow for biological activity screening.

Part 1: Foundational Cytotoxicity Assessment

A fundamental first step in evaluating any new chemical entity is to determine its potential toxicity to living cells.[2][3][4][5] This not only provides an initial indication of anti-proliferative activity, which is crucial for cancer research, but also establishes a therapeutic window for other potential applications.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[2][3][5]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[2]

-

-

Incubation:

-

MTT Assay:

-

Add MTT solution to each well and incubate for a few hours.

-

Solubilize the resulting formazan crystals with a solubilization buffer.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[2]

-

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | This compound | 24 | |

| 48 | |||

| MCF-7 | This compound | 24 | |

| 48 | |||

| HEK293 | This compound | 24 | |

| 48 | |||

| HeLa | Doxorubicin (Positive Control) | 24 | |

| 48 | |||

| MCF-7 | Doxorubicin (Positive Control) | 24 | |

| 48 | |||

| HEK293 | Doxorubicin (Positive Control) | 24 | |

| 48 |

Note: The results will be presented as mean ± standard deviation from at least three independent experiments. A lower IC₅₀ value indicates higher cytotoxic potency. A higher IC₅₀ in non-cancerous cells compared to cancer cells suggests potential selectivity.

Part 2: Antimicrobial Activity Screening

Given the documented antibacterial and antifungal properties of some benzonitrile derivatives, a primary screen for antimicrobial activity is a logical next step.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

Step-by-Step Methodology:

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism.

-

-

Compound Dilution:

-

Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate growth media.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (media only).

-

Incubate the plates under appropriate conditions for microbial growth.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The well with the lowest concentration of the compound showing no visible growth is the MIC.

-

Data Presentation: Antimicrobial Profile

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | |

| Escherichia coli | This compound | |

| Candida albicans | This compound | |

| Staphylococcus aureus | Ampicillin (Positive Control) | |

| Escherichia coli | Ampicillin (Positive Control) | |

| Candida albicans | Fluconazole (Positive Control) |

Part 3: Delving into the Mechanism of Action

Should the primary screens reveal significant cytotoxic or antimicrobial activity, the subsequent phase of investigation focuses on elucidating the underlying mechanism of action.

Distinguishing Apoptosis from Necrosis

If this compound demonstrates notable cytotoxicity, it is crucial to determine the mode of cell death.

Caption: Differentiating between apoptosis and necrosis.

Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes, a hallmark of necrosis.[2]

Enzyme Inhibition Assays: A Avenue for Target Identification

Many drugs exert their effects by inhibiting specific enzymes.[7][8][9] The chemical structure of this compound, particularly the electrophilic aldehyde, suggests it could potentially interact with nucleophilic residues in enzyme active sites.

General Protocol for Enzyme Inhibition Screening:

-

Enzyme and Substrate Selection:

-

Based on the observed biological activity (e.g., anticancer), select a panel of relevant enzymes (e.g., kinases, proteases).

-

Use a substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon enzymatic conversion.

-

-

Assay Procedure:

-

In a microplate format, combine the enzyme, substrate, and various concentrations of this compound.

-

Include controls for no inhibitor and no enzyme.

-

-

Data Analysis:

-

Measure the rate of the enzymatic reaction.

-

Calculate the percent inhibition and determine the IC₅₀ value for each enzyme.

-

Conclusion: A Roadmap for Discovery

This technical guide provides a robust and logical framework for the initial biological activity screening of this compound. By employing a tiered approach that begins with broad cytotoxicity and antimicrobial assessments and progresses to more detailed mechanistic studies, researchers can efficiently and effectively uncover the therapeutic potential of this novel compound. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate clear interpretation of results, paving the way for subsequent lead optimization and preclinical development.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

-

What is an Inhibition Assay? Biobide. Available at: [Link]

-